molecular formula C17H19N3O4S B11561595 2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide

2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B11561595
M. Wt: 361.4 g/mol
InChI Key: DMAPUCZEFCWETL-QGMBQPNBSA-N
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Description

2-[5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a phenoxy group, a nitrothiophene moiety, and an acetohydrazide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 5-methyl-2-(propan-2-yl)phenol with an appropriate halogenated acetic acid derivative to form the phenoxy intermediate.

    Hydrazide Formation: The phenoxy intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: The final step involves the condensation of the hydrazide with 4-nitrothiophene-2-carbaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and nitrothiophene moieties.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or reduced thiophene derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-methyl-2-(propan-2-yl)phenoxy]propanoic acid
  • 2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide

Uniqueness

Compared to similar compounds, 2-[5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide is unique due to the presence of the nitrothiophene moiety and the acetohydrazide linkage, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N’-[(E)-(4-nitrothiophen-2-yl)methylidene]acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-(4-nitrothiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C17H19N3O4S/c1-11(2)15-5-4-12(3)6-16(15)24-9-17(21)19-18-8-14-7-13(10-25-14)20(22)23/h4-8,10-11H,9H2,1-3H3,(H,19,21)/b18-8+

InChI Key

DMAPUCZEFCWETL-QGMBQPNBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC(=CS2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=CS2)[N+](=O)[O-]

Origin of Product

United States

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